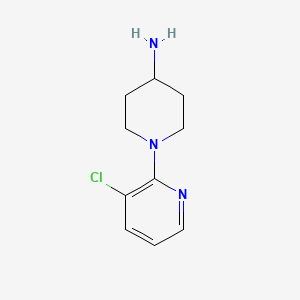

1-(3-Chloropyridin-2-YL)piperidin-4-amine

描述

Significance of Pyridine (B92270) and Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Pyridine and piperidine rings are among the most prevalent heterocyclic scaffolds in the field of drug design and discovery. nih.govresearchgate.net Their widespread presence in pharmaceuticals is a testament to their versatile chemical properties and significant biological activities. wisdomlib.orgsciencepublishinggroup.com

The pyridine ring, an aromatic heterocycle, is a fundamental component in numerous natural products, including vitamins and alkaloids. researchgate.netmdpi.com Its ability to form hydrogen bonds, its basicity, and its role as a bioisostere for other functional groups make it a valuable scaffold in drug development. rsc.orgnih.gov The incorporation of a pyridine moiety can enhance a molecule's solubility, bioavailability, biochemical potency, and metabolic stability. researchgate.netenpress-publisher.com Consequently, pyridine derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govsciencepublishinggroup.com There are at least 95 FDA-approved drugs containing pyridine or dihydropyridine (B1217469) scaffolds, such as the tuberculosis treatment isoniazid, the HIV/AIDS drug delavirdine, and the cancer therapy crizotinib. researchgate.net

Similarly, the piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is a crucial structural motif in medicinal chemistry. wisdomlib.orgnih.gov It is present in a multitude of natural alkaloids and approved pharmaceuticals, including methylphenidate, donepezil, and risperidone. researchgate.netijnrd.org The introduction of a piperidine ring can modulate a molecule's physicochemical properties, improve pharmacokinetic profiles, enhance biological activity and selectivity, and reduce cardiac toxicity. thieme-connect.comresearchgate.net The development of efficient methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry, with over 7,000 papers on the topic published in a recent five-year span. nih.gov

The following table showcases some prominent FDA-approved drugs containing pyridine and piperidine scaffolds, highlighting their therapeutic applications.

| Drug Name | Scaffold | Therapeutic Application |

| Isoniazid | Pyridine | Tuberculosis researchgate.net |

| Abiraterone Acetate | Pyridine | Prostate Cancer researchgate.net |

| Roflumilast | Pyridine | Chronic Obstructive Pulmonary Disease (COPD) researchgate.net |

| Crizotinib | Pyridine, Piperidine | Cancer researchgate.netnih.gov |

| Donepezil | Piperidine | Alzheimer's Disease researchgate.netijnrd.org |

| Risperidone | Piperidine | Antipsychotic researchgate.net |

| Paroxetine | Piperidine | Antidepressant (SSRI) researchgate.net |

| Voglibose | Piperidine | Anti-diabetic ijnrd.org |

Rationale for Investigating Chlorinated Pyridinyl Piperidine Amines as Key Research Intermediates

The strategic combination of different pharmacophores into a single molecular entity is a well-established approach in drug discovery. The fusion of a pyridine nucleus with a piperidine ring creates a pyridinyl-piperidine scaffold, a structure found in potent therapeutic agents like Crizotinib. nih.gov The rationale for investigating chlorinated versions of these scaffolds, such as 1-(3-Chloropyridin-2-YL)piperidin-4-amine, is rooted in the known influence of halogenation on drug properties.

Chlorine is a vital element in the pharmaceutical industry, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry. nih.gov The introduction of a chlorine atom can significantly alter a molecule's electronic, steric, and lipophilic characteristics. This can lead to improved potency, selectivity, and metabolic stability. Chlorinated compounds are a prominent family of molecules with promising applications in medicinal chemistry. nih.gov

Specifically, the 3-chloropyridin-2-yl moiety is a key component in several biologically active compounds. For instance, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC) is known as a potent antagonist for the transient receptor potential vanilloid type 1 (TRPV1), a target for pain relief. nih.gov Although BCTC itself had limitations, its structure highlights the potential of the chlorinated pyridine fragment in designing new therapeutic agents. nih.gov Therefore, investigating intermediates like this compound provides a valuable platform for synthesizing novel derivatives and exploring their structure-activity relationships (SAR) for various biological targets.

Overview of the Research Potential and Challenges Associated with the this compound Scaffold

The this compound scaffold holds considerable potential as a building block for the synthesis of new chemical entities with diverse pharmacological activities. Its structure combines the features of a chlorinated pyridine, a piperidine linker, and a primary amine, offering multiple points for chemical modification. This versatility allows for the generation of extensive compound libraries for screening against various biological targets, including kinases, G-protein coupled receptors, and ion channels. mdpi.comresearchgate.net The primary amine on the piperidine ring is a key functional group that can be readily derivatized to form amides, ureas, sulfonamides, and other functionalities, enabling the exploration of a broad chemical space.

However, the synthesis and manipulation of such scaffolds are not without their challenges. The synthesis of multi-substituted pyridines and piperidines can be complex, often requiring multi-step procedures. acs.orgnih.gov Achieving regioselectivity during the functionalization of the pyridine ring can be difficult. nih.gov Furthermore, the synthesis of substituted piperidines can face hurdles such as the formation of isomeric mixtures and the need for stereoselective control, which is often crucial for biological activity. nih.govacs.org For instance, the synthesis of dihydropyridines, common precursors to piperidines, can be complicated by the isolation of mixtures of diene isomers and over-reduced side products. acs.org Despite these synthetic challenges, the potential therapeutic value of novel compounds derived from the this compound core continues to drive research in this area.

Below is a data table summarizing the key properties of the title compound.

| Property | Value |

| Chemical Formula | C10H14ClN3 nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 777009-05-9 chemicalbook.com |

| Molecular Weight | 211.69 g/mol |

| Potential Applications | Research intermediate for drug discovery |

Structure

3D Structure

属性

IUPAC Name |

1-(3-chloropyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWPECUVIHDRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509185 | |

| Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777009-05-9 | |

| Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 1 3 Chloropyridin 2 Yl Piperidin 4 Amine and Its Analogues

Regioselective Synthesis of 2-Substituted-3-Chloropyridine Intermediates

The regioselective synthesis of 2-substituted-3-chloropyridine intermediates is a critical starting point for the construction of the target molecule. Achieving the desired substitution pattern on the pyridine (B92270) ring is essential for the subsequent coupling reaction with the piperidine (B6355638) moiety.

One common approach involves the direct chlorination of pyridine. For instance, 3-chloropyridine (B48278) can be prepared by the chlorination of pyridine using aluminum chloride as a catalyst, albeit with moderate yields of 33%. wikipedia.org Another method involves the gas-phase pyrolysis of a mixture of pyrrole (B145914) and chloroform, which is thought to proceed via a Ciamician–Dennstedt rearrangement. wikipedia.org

Chemoselective-directed metallation of 2-chloropyridine (B119429) offers a route to 2-substituted 3-carbonylated pyridines. rsc.org This takes advantage of the ortho-directing effect of the halogen. rsc.org Furthermore, functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved through directed ortho-lithiation. mdpi.com The regioselectivity of metallation can be influenced by substituents on the pyridine ring; for example, a 2-alkenyl group can direct lithiation to the desired position. mdpi.com

The synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303) provides another important intermediate. The reaction conditions, such as temperature and time, can be optimized to achieve high yields of the desired product. justia.com

Table 1: Comparison of Synthetic Routes to Substituted Chloropyridines

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridine | Cl2, AlCl3 | 3-Chloropyridine | 33% | wikipedia.org |

| Pyrrole, Chloroform | Heat (gas phase) | 3-Chloropyridine | 25-33% | wikipedia.org |

| 2-Chloropyridine | Metallating agent, Electrophile | 2-Substituted 3-carbonylated pyridines | - | rsc.org |

| 2,3-Dichloropyridine | Hydrazine hydrate | (3-Chloro-2-pyridyl)hydrazine | >98% | justia.com |

Methodologies for Piperidine Ring Formation and Functionalization

The piperidine ring is a key structural motif, and its formation and functionalization are central to the synthesis of the target compound. nih.govnih.gov Various methods have been developed for constructing and modifying this saturated heterocycle. nih.govresearchgate.net

A common strategy for forming the piperidine ring is the hydrogenation or reduction of a pre-existing pyridine ring. nih.govresearchgate.net This can be achieved using various catalysts under different conditions. nih.gov Another major approach is through intramolecular cyclization reactions. nih.gov These can include aza-Michael reactions, electrophilic cyclization, and metal-catalyzed cyclizations. nih.gov For instance, 4-piperidones, which are valuable intermediates for preparing 4-substituted piperidines, can be synthesized through the Dieckmann condensation of dialkylated primary amines. dtic.mil

Functionalization of the piperidine ring can be achieved at various positions. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective functionalization of piperidines at the C2, C3, or C4 positions. nih.gov The choice of catalyst and protecting groups can direct the functionalization to the desired carbon atom. nih.gov

Multicomponent reactions offer an efficient way to construct highly functionalized piperidines in a single step from simple starting materials like aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. tandfonline.com

Table 2: Selected Methods for Piperidine Ring Synthesis and Functionalization

| Method | Starting Materials | Key Features | Reference |

| Hydrogenation | Pyridine derivatives | Reduction of aromatic ring to saturated heterocycle | nih.govresearchgate.net |

| Intramolecular Cyclization | Dihaloalkanes and primary amines | Formation of the ring through nucleophilic substitution | nih.gov |

| Dieckmann Condensation | Primary amines, alkyl acrylates | Formation of 4-piperidones | dtic.mil |

| Rhodium-catalyzed C-H insertion | Piperidines, carbenes | Site-selective functionalization at C2, C3, or C4 | nih.gov |

| Multicomponent Reaction | Aldehydes, amines, dicarbonyls | One-pot synthesis of highly substituted piperidines | tandfonline.com |

N-Alkylation and Cross-Coupling Reactions for Pyridine-Piperidine Linkage

The formation of the crucial C-N bond between the pyridine and piperidine rings is typically achieved through N-alkylation or cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgorganic-chemistry.org

This reaction allows for the coupling of amines with aryl halides. wikipedia.org In the context of synthesizing 1-(3-chloropyridin-2-yl)piperidin-4-amine, this would involve the reaction of a 2-halopyridine (such as 2,3-dichloropyridine) with a piperidin-4-amine derivative. The regioselectivity of the Buchwald-Hartwig amination can be controlled, for instance, to selectively occur at the C-2 position of 2,4-dichloropyridine. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netmit.edu

Nucleophilic aromatic substitution (SNA) is another viable method for forming the pyridine-piperidine linkage. youtube.com In this reaction, an amine acts as a nucleophile, attacking an electron-deficient aromatic ring (like a chloropyridine) and displacing a leaving group (the chloride). youtube.com The reactivity in SNA reactions can be influenced by the substituents on the pyridine ring and the reaction conditions. nih.govnih.govlookchem.com For example, the reactions of 2-chloropyridines with amines are often heated to proceed at a reasonable rate. youtube.com

Table 3: Comparison of Methods for Pyridine-Piperidine Linkage

| Reaction | Catalyst/Reagents | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | High efficiency and functional group tolerance for C-N bond formation. | wikipedia.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNA) | Amine nucleophile, heat | Direct displacement of a halide from an activated pyridine ring. | youtube.comnih.gov |

Derivatization Strategies via the Piperidin-4-amine Moiety

The primary amine group on the piperidin-4-amine moiety serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues. This functional group can readily undergo various chemical transformations.

One common strategy is the acylation of the primary amine with acyl chlorides or carboxylic acids to form amides. researchgate.net This allows for the introduction of a diverse array of substituents. Another important reaction is reductive amination, where the primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The primary amine can also be utilized in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. Furthermore, it can serve as a nucleophile in substitution reactions with alkyl halides to introduce alkyl groups.

A notable application of derivatization involves using N-(4-aminophenyl)piperidine to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.netrowan.edu The derivatization significantly enhances the sensitivity of detection. nih.govrowan.edu

Table 4: Derivatization Reactions of the Piperidin-4-amine Moiety

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acyl chloride, Carboxylic acid | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

For analogues of this compound that contain stereocenters, achieving enantiomeric purity is often a critical aspect of the synthesis. This can be accomplished through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be achieved through various methods, such as using chiral catalysts or auxiliaries. rsc.org For example, organocatalytic enantioselective intramolecular aza-Michael reactions can produce enantiomerically enriched disubstituted piperidines. rsc.org Another approach involves the use of a chiral auxiliary, such as an η4-dienetricarbonyliron complex, to control the stereoselectivity of reactions like double reductive amination. rsc.org

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method for this is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. google.com Another powerful technique is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers. nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, is another effective strategy. nih.govrsc.orgwhiterose.ac.uk

Table 5: Methods for Achieving Enantiomeric Purity

| Method | Description | Example | Reference(s) |

| Stereoselective Synthesis | Direct formation of a specific stereoisomer using chiral reagents or catalysts. | Organocatalytic intramolecular aza-Michael reaction. | rsc.org |

| Chiral Resolution (Diastereomeric Salts) | Formation of separable diastereomeric salts with a chiral resolving agent. | Use of di-benzoyl-L-tartaric acid with a racemic amine. | google.com |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent, allowing for separation of the unreacted enantiomer. | Catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation. | nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies for Enhanced Biological Interactions

Influence of Chlorine Substitution on the Pyridine (B92270) Ring's Electronic and Steric Properties

The presence and position of the chlorine atom on the pyridine ring of 1-(3-Chloropyridin-2-yl)piperidin-4-amine are critical determinants of its chemical properties and, consequently, its biological activity. The chlorine atom at the 3-position exerts both electronic and steric effects that modulate the molecule's interaction with its biological targets.

Electronic Effects:

Steric Effects:

The chlorine atom also introduces steric bulk at the 3-position of the pyridine ring. This steric hindrance can influence the preferred conformation of the molecule and its ability to fit into a specific binding site. The size of the chlorine atom can either be beneficial, by promoting a favorable binding conformation and increasing van der Waals interactions, or detrimental, by causing steric clashes that prevent optimal binding. The reactivity of 2- and 3-substituted pyridines can differ from the parent molecule due to these steric interactions. chempanda.com

The interplay between the electronic and steric properties of the chlorine substituent is a key area of investigation in the SAR of this compound class. The table below summarizes the key properties of chloropyridine isomers.

| Isomer | Chemical Formula | Molecular Weight ( g/mol ) | Common Name |

| 2-Chloropyridine (B119429) | C5H4ClN | 113.54 | O-Chloropyridine |

| 3-Chloropyridine (B48278) | C5H4ClN | 113.54 | m-Chloropyridine |

| 4-Chloropyridine | C5H4ClN | 113.54 | p-Chloropyridine |

This table presents general information about chloropyridine isomers.

Role of the Piperidin-4-amine Core in Ligand-Target Recognition and Binding

The piperidin-4-amine core is a common scaffold in medicinal chemistry, valued for its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. nih.gov In this compound, this core serves several critical functions in ligand-target recognition and binding.

The piperidine (B6355638) ring, a saturated heterocycle, acts as a non-planar anchor, holding the 3-chloropyridin-2-yl group and the 4-amino group in specific spatial arrangements. This defined geometry is essential for fitting into the complementary topology of a receptor's binding site. The saturated nature of the piperidine ring also imparts a degree of conformational flexibility, which can allow for an induced-fit mechanism upon binding.

The primary amine group at the C4 position is a key pharmacophoric feature. It can act as a hydrogen bond donor and, depending on its pKa, as a protonated cation that can form ionic bonds with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. The ability to form these strong, directional interactions often contributes significantly to binding affinity and selectivity.

Systematic Modifications at the Piperidine Nitrogen (N1) for Receptor Affinity and Selectivity Modulation

The nitrogen atom at the N1 position of the piperidine ring is a common site for structural modification in drug design. In the case of this compound, this position directly links the piperidine core to the 3-chloropyridine moiety. While the core structure is defined by this linkage, hypothetical modifications at this position are a key strategy in lead optimization to modulate receptor affinity and selectivity.

Introducing different substituents at the N1 position can alter the compound's properties in several ways:

Steric Bulk: Varying the size of the group attached to the N1 nitrogen can probe the steric tolerance of the binding pocket. Larger groups may enhance van der Waals interactions if the pocket is accommodating, or they could introduce steric hindrance.

Hydrogen Bonding: Introducing functional groups capable of hydrogen bonding at the N1 position can create additional anchor points within the receptor, potentially increasing binding affinity.

For instance, replacing the 3-chloropyridin-2-yl group with other heterocyclic or aromatic systems can dramatically alter the compound's biological activity by changing its electronic and steric profile.

Substituent Effects on the Piperidine Ring (C4-Amine and other positions) on Biological Activity

Modifications to the substituents on the piperidine ring, particularly at the C4-amine, are a powerful tool for fine-tuning the biological activity of this compound.

C4-Amine Modifications:

The primary amine at the C4 position is a prime candidate for derivatization. Common modifications include:

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amine can increase its basicity and lipophilicity. This can also probe for the presence of hydrophobic pockets near the amine's binding site.

Acylation: Converting the amine to an amide can alter its hydrogen bonding capacity (from a donor to a donor/acceptor) and reduce its basicity. This can be beneficial if the positive charge of the protonated amine is detrimental to binding or cellular permeability.

Substitution with other functional groups: Replacing the amine with other moieties like a hydroxyl group or a small alkyl chain can explore the necessity of the nitrogen atom for activity and the spatial requirements of the binding site.

Research on related 4-aminopiperidine (B84694) derivatives has shown that such modifications can lead to potent and selective inhibitors of various enzymes. nih.gov

Modifications at Other Positions:

Introducing substituents at other positions on the piperidine ring (C2, C3, C5, C6) can influence the ring's conformation and the spatial orientation of the key binding groups. For example, methylation at C2 or C3 could restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation. Such modifications are a common strategy to improve both affinity and selectivity.

The table below illustrates the impact of C4-substituents on the biological activity of a related series of piperidine derivatives.

| Compound | C4-Substituent | Biological Activity (Example Target) |

| Parent | -NH2 | Baseline Activity |

| Analog 1 | -NH(CH3) | Increased/Decreased Activity |

| Analog 2 | -N(CH3)2 | Increased/Decreased Activity |

| Analog 3 | -NHC(O)CH3 | Altered Activity/Selectivity |

This is a hypothetical data table to illustrate the potential effects of C4-amine modification based on general medicinal chemistry principles.

Conformational Analysis and its Impact on the Pharmacological Profile

The three-dimensional shape of this compound, dictated by its conformational preferences, is intrinsically linked to its pharmacological profile. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at each carbon atom can be oriented in either an axial or equatorial position.

The relative orientation of the 3-chloropyridin-2-yl group at N1 and the amino group at C4 is of paramount importance. Generally, large substituents on a piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are sterically unfavorable. Therefore, it is likely that both the 3-chloropyridin-2-yl group and the 4-amino group predominantly exist in equatorial positions.

This preferred conformation dictates the distance and vector of the key pharmacophoric elements, which in turn determines how well the molecule can complement the binding site of its biological target. A rigidified analog, where the conformation is locked, can often provide insights into the bioactive conformation. Computational modeling and spectroscopic techniques like NMR are valuable tools for studying the conformational landscape of such molecules. nih.gov The ability of the piperidine ring to undergo a ring flip to an alternative chair conformation, or to adopt a twist-boat conformation, although energetically less favorable, might also play a role in the binding process. Understanding these conformational dynamics is crucial for the rational design of more potent and selective analogs.

Biological Evaluation and Pharmacological Spectrum Exploration of 1 3 Chloropyridin 2 Yl Piperidin 4 Amine Derivatives

In Vitro Pharmacological Profiling Against Key Biological Targets

The unique structural arrangement of the chloropyridine and piperidine (B6355638) rings allows for diverse interactions with biological macromolecules. Derivatives have been extensively studied for their binding affinities and functional effects on a range of targets, including receptors and enzymes.

Derivatives of the 1-(3-chloropyridin-2-yl)piperidine scaffold have shown significant activity at neurotransmitter receptors, particularly the vanilloid receptor 1 (VR1), also known as the capsaicin (B1668287) receptor. VR1 is a crucial ligand-gated ion channel involved in pain signaling.

One notable derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), has been identified as a highly potent and selective VR1 antagonist. nih.gov In vitro studies demonstrated that BCTC inhibits capsaicin-induced activation of rat VR1 with an IC₅₀ value of 35 nM. nih.gov Significantly, and in contrast to the classic antagonist capsazepine, BCTC also potently blocks the acid-induced activation of rat VR1, with an IC₅₀ value of 6.0 nM. nih.gov This dual antagonism suggests a more comprehensive blockade of pain pathways. The specificity of BCTC for VR1 was confirmed through screening against 63 other receptors, enzymes, and ion channels. nih.gov Further studies on BCTC's chemical structure and analgesic activity have continued to highlight its potential. nih.gov

Additionally, related structures such as 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones have demonstrated high binding affinity for both sigma and serotonin (B10506) receptors, which are implicated in cellular inflammation and neurodegenerative processes. nih.gov

Table 1: In Vitro Activity of BCTC at Vanilloid Receptor 1 (VR1)

| Compound | Target | Assay | IC₅₀ (nM) | Source |

| BCTC | Rat VR1 | Capsaicin-induced activation | 35 | nih.gov |

| BCTC | Rat VR1 | Acid-induced activation | 6.0 | nih.gov |

The structural framework of chloropyridinyl-piperidine is amenable to modifications that yield potent enzyme inhibitors, a strategy employed for treating a variety of diseases including neurodegenerative disorders and cancer.

Monoamine Oxidase (MAO) Inhibition: A series of pyridazinobenzylpiperidine derivatives were assessed for their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.netnih.gov Most of the synthesized compounds displayed a preference for inhibiting MAO-B, an important target in Parkinson's disease treatment. researchgate.netnih.gov The derivative S5, which features a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a high selectivity index (SI=19.04) over MAO-A. researchgate.netnih.gov Kinetic studies revealed that S5 acts as a competitive and reversible inhibitor of MAO-B. nih.gov

Kinase Inhibition: Derivatives incorporating the pyridine (B92270) moiety have been investigated as kinase inhibitors for their anti-inflammatory and anticancer potential. A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were tested against a panel of kinases. nih.gov Compound 11c from this series demonstrated potent inhibitory activity against several key kinases, including JNK1, JNK2, p38a, and V600EBRAF. nih.gov In a different study, arylpyridin-2-yl guanidine (B92328) derivatives were designed as novel inhibitors of Mitogen- and stress-activated kinase 1 (MSK1). mdpi.com The initial hit, 6-phenylpyridin-2-yl guanidine (1a ), showed an IC₅₀ of 17.9 µM against MSK1. mdpi.com

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease. Novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidine derivatives were synthesized and evaluated for this activity. nih.gov Compound 4l emerged as the most potent inhibitor in the series, with IC₅₀ values of 0.11 μM for AChE and 3.4 μM for BuChE. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyridine and Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| S5 | MAO-B | 0.203 | researchgate.netnih.gov |

| S5 | MAO-A | 3.857 | researchgate.netnih.gov |

| 1a | MSK1 | 17.9 | mdpi.com |

| 4l | AChE | 0.11 | nih.gov |

| 4l | BuChE | 3.4 | nih.gov |

Cell-Based Assays for Antiproliferative and Cytotoxic Activities

The development of novel anticancer agents often involves screening compounds for their ability to inhibit cell growth (antiproliferative) or induce cell death (cytotoxicity) in cancer cell lines. Derivatives of the chloropyridinyl-piperidine scaffold have been explored for this purpose.

A series of chiral phosphorus derivatives of a bicyclic imine, structurally related to the piperidine core, showed that the introduction of a phosphorus group can significantly enhance antiproliferative activity while maintaining relatively low cytotoxicity towards normal cells. nih.gov In another study, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered bioisosteres of the pyridine core, were evaluated for antiproliferative action against four human cancer cell lines. mdpi.com Derivatives 3f-j were identified as the most potent, with average GI₅₀ (50% growth inhibition) values ranging from 22 nM to 31 nM, which was more potent than the reference drug erlotinib. mdpi.com

Similarly, new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were tested against a panel of 60 human cancer cell lines. nih.gov Compound 11c showed the most significant and broad-spectrum inhibition. nih.gov Further investigation into its mechanism revealed that it induces cell cycle arrest. nih.gov

Table 3: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Series | Cancer Cell Lines | Activity | Key Findings | Source |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ = 22-31 nM (for 3f-j ) | More potent than erlotinib. | mdpi.com |

| Pyridine Sulfonamides | 60 cell line panel | Broad-spectrum inhibition (for 11c ) | Compound 11c was the most active; induces cell cycle arrest. | nih.gov |

| Pyridones | Not specified | Antiproliferative | Nicotinonitrile derivatives showed activity. | nih.gov |

Antimicrobial, Antifungal, and Antiviral Efficacy Studies

The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial agents. The chloropyridinyl-piperidine structure has served as a template for developing compounds with a broad spectrum of activity against bacteria, fungi, and viruses.

Antimicrobial and Antifungal Activity: A variety of piperidin-4-one derivatives have demonstrated significant bactericidal and fungicidal activities. biomedpharmajournal.org For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and showed good antibacterial activity compared to ampicillin (B1664943) and significant antifungal activity compared to terbinafine. biomedpharmajournal.org In another study, 4-aminopiperidines were identified as a novel class of antifungal agents that act by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Derivatives like 1-benzyl-N-dodecylpiperidin-4-amine showed potent activity against clinically relevant Candida and Aspergillus species. nih.gov The synthesis of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amine derivatives also yielded compounds with excellent antifungal and antibacterial properties. researchgate.net Peptides conjugated with 2-(4-aminopiperidin-4-yl)acetic acid have also shown potent activity against multidrug-resistant pathogens like MRSA. nih.gov

Antiviral Activity: The chloropyridine moiety has proven to be a valuable component in the design of antiviral agents. A series of 5-chloropyridin-3-yl esters derived from non-steroidal anti-inflammatory drugs (NSAIDs) were designed as inhibitors of the SARS-CoV-2 3CL protease (3CLpro). nih.gov The (R)-naproxen derivative 9a was a particularly potent inhibitor of the enzyme with an IC₅₀ value of 160 nM. nih.gov Another compound, 13b , exhibited a potent antiviral EC₅₀ value of 24 µM in VeroE6 cells. nih.gov Further research on indole (B1671886) chloropyridinyl ethers also demonstrated their efficacy in suppressing SARS-CoV-2 replication in vitro. researchgate.net

Table 5: Antimicrobial and Antiviral Activity of Selected Derivatives

| Compound Series | Target Organism(s) | Activity/Metric | Key Findings | Source |

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | MIC range: 1–8 µg/mL | Inhibit ergosterol biosynthesis. | nih.gov |

| 4-(2-Chloropyridin-4-yl)-1,3-Thiazol-2-Amines | Bacteria, Fungi | Excellent activity | Broad-spectrum efficacy. | researchgate.net |

| Chloropyridinyl Esters | SARS-CoV-2 3CLpro | IC₅₀ = 160 nM (for 9a ) | Potent enzyme inhibition. | nih.gov |

| Indole Chloropyridinyl Ethers | SARS-CoV-2 | Virus suppression | Effective suppression of viral replication in vitro. | researchgate.net |

Investigations into Neuroprotective Potential

Neuroprotection, the strategy to prevent or slow the progression of neuronal cell death, is critical for addressing neurodegenerative diseases like Parkinson's and Alzheimer's. Derivatives of 1-(3-chloropyridin-2-yl)piperidin-4-amine have been investigated for such potential, primarily through their action on enzymes and inflammatory pathways.

The selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. researchgate.net As mentioned previously, pyridazinobenzylpiperidine derivatives, particularly the 3-chloro substituted compound S5, have been identified as potent, selective, and reversible MAO-B inhibitors. researchgate.netnih.gov This activity presents a direct pathway to potential neuroprotective effects by mitigating dopaminergic neuron degeneration. researchgate.net

Furthermore, neuroinflammation is a critical factor in the pathology of many neurodegenerative disorders. nih.gov The potent anti-inflammatory activities of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones, which reduce key inflammatory markers, position them as promising candidates for treating neurodegenerative conditions. nih.gov Their ability to bind to sigma and serotonin receptors further enhances their potential therapeutic application in this area. nih.gov The antioxidant properties of some piperidine derivatives also contribute to their neuroprotective profile by combating oxidative stress, a common feature of neurodegeneration. researchgate.net

Assessment of Off-Target Interactions and Receptor/Enzyme Selectivity

The evaluation of off-target interactions and the determination of selectivity are critical steps in the development of therapeutic candidates. For derivatives of this compound, understanding their binding profile across a range of unintended receptors and enzymes is essential to predict potential side effects and to confirm that their biological activity is due to the modulation of the intended target. Research into structurally related piperidine compounds has revealed a propensity for this scaffold to interact with a variety of biological targets, underscoring the necessity of comprehensive selectivity screening.

Detailed investigations into analogous molecular frameworks have provided significant insights into potential cross-reactivity. These studies often involve screening against panels of receptors and enzymes to build a selectivity profile. The data gathered from these assessments are crucial for guiding further structural modifications to enhance potency at the desired target while minimizing interactions with off-targets.

Enzyme Selectivity Studies

The piperidine moiety is a common feature in molecules designed to inhibit various enzymes. For instance, derivatives of piperine, which also contains a piperidine ring, have been evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, specifically the MAO-A and MAO-B isoforms. nih.gov The selectivity for MAO-B over MAO-A is a key objective in the development of treatments for neurodegenerative diseases. Studies show that the piperidine moiety itself contributes to MAO-B specificity. nih.gov

Furthermore, certain pyridine derivatives containing the N-benzylpiperidine motif have been assessed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. In one study, a polyfunctionalized pyridine derivative, Compound 5 , demonstrated potent inhibition of AChE with a high degree of selectivity over BuChE. researchgate.netcsic.es

| Compound | Target Enzyme | Inhibition (IC50) | Source |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | Acetylcholinesterase (AChE) | 13 nM | researchgate.netcsic.es |

| Butyrylcholinesterase (BuChE) | 3.1 µM | researchgate.netcsic.es |

Receptor Selectivity Profiling

A thorough assessment of receptor selectivity is paramount. Piperidine-based compounds have been shown to interact with a wide array of receptor systems.

Selectivity against Protein Kinases

In the development of kinase inhibitors, selectivity is a major challenge due to the high degree of structural conservation in the ATP-binding site across the kinome. Derivatives of 4-aminopiperidine (B84694) have been explored as inhibitors of Protein Kinase B (PKB, also known as Akt). A key aspect of their evaluation was determining their selectivity against the closely related Protein Kinase A (PKA). For example, the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (2 ) was found to be 28-fold selective for PKB over PKA. nih.gov Subsequent modifications, such as moving the chloro group to the 2-position of the benzyl (B1604629) ring (Compound 4 ), helped recover approximately 40-fold selectivity. nih.gov

| Compound | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) | Source |

|---|---|---|---|---|

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (2) | 170 | 4800 | 28 | nih.gov |

| 4-(3-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (3) | 1400 | 8000 | 6 | nih.gov |

| 4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (4) | 100 | 4100 | 41 | nih.gov |

Selectivity at Sigma Receptors

Sigma receptors (σR), including the σ1R and σ2R subtypes, are another important class of off-target proteins. Certain pyridine derivatives have demonstrated high affinity for these receptors. For instance, compound 5 not only inhibits cholinesterases but also exhibits a high affinity for the σ1R, with a Ki of 1.45 nM, and shows 290-fold selectivity over the σ2R subtype. researchgate.netcsic.es This dual-target activity can be either beneficial or detrimental, depending on the therapeutic goal, and highlights the complex pharmacology that can arise from this scaffold.

| Compound | hσ1R Ki (nM) | hσ2R Ki (nM) | Selectivity (Ki σ2R / Ki σ1R) | Source |

|---|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | 1.45 | 420 | 290 | researchgate.netcsic.es |

Selectivity at Adenosine (B11128) Receptors

Pyridine derivatives have also been evaluated for their interaction with adenosine receptors. A study of various 1,4-dihydropyridine (B1200194) and pyridine derivatives showed binding to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov For example, (R,S)-Nicardipine displayed Ki values of 19.6 µM and 63.8 µM at rat A1 and A2A receptors, respectively, but a higher affinity of 3.25 µM at human A3 receptors. nih.gov Further chemical modifications led to compounds with enhanced selectivity. A 4-trans-beta-styryl derivative (24 ) was 24-fold selective for A3 receptors over A1 and 74-fold selective over A2A receptors. nih.gov

| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A3 Receptor Ki (µM) | Source |

|---|---|---|---|---|

| (R,S)-Nicardipine (12) | 19.6 | 63.8 | 3.25 | nih.gov |

| 4-trans-beta-styryl derivative (24) | 16.1 | 49.3 | 0.670 | nih.gov |

These findings from structurally related compounds collectively demonstrate that while the this compound scaffold holds therapeutic promise, its derivatives require rigorous screening to establish a clear selectivity profile and to minimize unintended pharmacological effects.

Molecular Mechanism of Action and Target Identification Studies

Identification of Primary Molecular Targets and Binding Partners

While direct target identification for 1-(3-Chloropyridin-2-YL)piperidin-4-amine is not extensively documented in publicly available research, analysis of analogous structures points toward several potential primary molecular targets.

A key area of investigation for related compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov A structurally similar compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), which features the same 3-chloropyridin-2-yl group attached to a piperazine (B1678402) ring, is a well-documented and potent TRPV1 antagonist. nih.gov This suggests that the 3-chloropyridine (B48278) portion of the molecule is crucial for interaction with the TRPV1 receptor, making it a primary candidate target for this compound.

Another potential target for scaffolds containing the piperidin-4-yl moiety is the NLRP3 inflammasome. nih.govmdpi.com Research on a series of compounds incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold identified them as inhibitors of the NLRP3 inflammasome. nih.govmdpi.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to stimuli. nih.govmdpi.com These inhibitors were found to bind to NLRP3, preventing its activation. nih.gov

Furthermore, the broader class of piperidine (B6355638) derivatives has been investigated for activity against various other targets. These include kinases such as IκB kinase (IKKb), anaplastic lymphoma kinase (ALK), and c-ros oncogene 1 kinase (ROS1), which are often implicated in cancer. mdpi.com The piperidine moiety in these molecules often facilitates stable hydrophobic interactions within the catalytic pocket of these kinases. mdpi.com

Elucidation of Intracellular Signaling Pathway Modulation

Based on the identified potential targets, the intracellular signaling pathways modulated by this compound can be inferred.

If acting as a TRPV1 antagonist, similar to its piperazine-based analogue BCTC, the compound would inhibit the influx of cations (primarily Ca2+) through the TRPV1 channel. nih.gov This channel is a key integrator of noxious stimuli, and its activation leads to the depolarization of nociceptive neurons and the sensation of pain. By blocking this channel, the compound would disrupt the pain signaling cascade. However, antagonism of TRPV1 is also linked to side effects such as hyperthermia, indicating a role for this channel in temperature regulation. nih.gov

Should the compound target the NLRP3 inflammasome, it would interfere with a key inflammatory pathway. The NLRP3 inflammasome is a cytosolic pattern recognition receptor that, upon activation, forms a complex with the ASC adaptor protein and procaspase-1. nih.govmdpi.com This assembly leads to the cleavage and activation of procaspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) into their active forms. nih.gov An inhibitor of NLRP3 would prevent these downstream events, thereby reducing the release of inflammatory mediators. nih.govresearchgate.net Some NLRP3 inhibitors have been shown to inhibit the ATPase activity of NLRP3 and prevent conformational changes necessary for its activation. nih.gov

Analysis of Allosteric Modulation versus Orthosteric Binding Site Interactions

The interaction of piperidine- and pyridine-containing ligands with their receptors can occur through distinct mechanisms, namely orthosteric binding and allosteric modulation.

Orthosteric Binding: This involves the ligand binding directly to the primary, endogenous ligand binding site of the receptor. A study of 5-(piperidin-4-yl)-3-hydroxypyrazole analogues, which are bioisosteres of known GABA-A receptor (GABA-A R) agonists, demonstrated that these compounds bind to the orthosteric site on the GABA-A receptor. nih.gov Docking studies suggested a common binding mode within the orthosteric binding pocket for these piperidine-containing antagonists. nih.gov

Allosteric Modulation: This occurs when a ligand binds to a site on the receptor that is topographically distinct from the orthosteric site. This binding event modulates the receptor's response to the endogenous ligand. For instance, novel pyridine (B92270) derivatives have been developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov These PAMs bind to an allosteric site, enhancing the receptor's response to acetylcholine in terms of both potency and maximal effect. nih.gov Cryo-electron microscopy studies have helped to reveal the binding modes for such allosteric modulators, providing insight into their mechanism of receptor activation. nih.gov

Given the structural elements of this compound, it could potentially interact with its targets via either of these mechanisms, a determination that requires specific pharmacological investigation.

Receptor-Ligand Interaction Dynamics and Conformational Changes

The binding of a ligand to its receptor is a dynamic process that often involves conformational changes in both molecules to achieve an optimal fit.

Computational studies are crucial in understanding these dynamics. For example, in the study of a piperidine-containing antagonist of the CB1 cannabinoid receptor, conformational analysis identified several distinct, low-energy conformations of the ligand. nih.gov By developing 3D-Quantitative Structure-Activity Relationship (QSAR) models, researchers could propose which of these conformers is the bioactive one that binds to the receptor. nih.gov Such analysis suggests that specific spatial orientations are required for effective binding and that different parts of the molecule can contribute to its antagonist activity. nih.gov

Similarly, computational simulations were used to build a complete model of the NLRP3 protein in its inactive state. mdpi.comresearchgate.net This model allowed for the identification of possible binding sites for the piperidin-4-yl-containing inhibitors. mdpi.comresearchgate.net These analyses can lead to a suggested mechanism of protein-ligand binding that explains the observed activity of the compounds. nih.gov The binding is thought to prevent the conformational shifts required for NLRP3 to become active. nih.gov These examples highlight how understanding the dynamic interplay and conformational adaptability of both the ligand and its receptor is fundamental to elucidating its mechanism of action.

Advanced Computational and Chemoinformatic Methodologies in Research on 1 3 Chloropyridin 2 Yl Piperidin 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1-(3-Chloropyridin-2-yl)piperidin-4-amine, this technique is crucial for understanding their mechanism of action. For instance, in studies of structurally related compounds, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a known TRPV1 antagonist, molecular docking has been used to validate 3D-QSAR models and elucidate key interactions within the receptor's binding site. researchgate.netnih.gov

Docking simulations position the ligand within the protein's active site and score the resulting poses based on binding affinity. This reveals critical interactions like hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-protein complex. nih.gov For example, docking studies on similar pyridine (B92270) derivatives have identified specific amino acid residues, such as Trp285, Tyr340, and Phe294, as being crucial for binding through hydrophobic and π-cation interactions. nih.gov In the context of antibacterial research, docking of pyridin-2-yl-carbamodithioate derivatives into the E. coli MurD enzyme active site has shown that van der Waals forces are the primary driver for binding, highlighting the utility of this scaffold in designing new antibacterial agents. fabad.org.tr

| Compound Class | Protein Target | Key Interaction Types | Interacting Residues (Examples) | Reference |

|---|---|---|---|---|

| 3-Hydroxypyridine-4-one Derivatives | Acetylcholinesterase (AChE) | Hydrophobic, π-cation | Trp285, Tyr340, Phe294, Tyr336 | nih.gov |

| Pyridin-2-yl-carbamodithioates | E. coli MurD Enzyme | van der Waals forces | Not specified | fabad.org.tr |

| 2-Chloropyridine (B119429) Derivatives | Telomerase (3DU6) | Binding to active site | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs.

For scaffolds related to this compound, 3D-QSAR studies have been successfully employed. researchgate.net In a study on TRPV1 antagonists, 3D-QSAR models were built using a dataset of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives. researchgate.net These models help identify the key steric and electrostatic fields around the molecule that are critical for its biological function. Such models have demonstrated good statistical robustness and predictive power, enabling the design of new compounds with potentially higher activity. researchgate.netnih.gov QSAR models have also been developed for the toxicity of piperidine (B6355638) derivatives against Aedes aegypti, using topological descriptors to predict activity. nih.gov These models, built with methods like multilinear regression (MLR) and support vector machines (SVM), provide guidelines for designing new molecules with desired properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This methodology is essential for assessing the conformational stability of the ligand within the binding pocket and calculating binding free energies.

MD simulations have been applied to various pyridine and piperidine derivatives to validate docking results and understand the stability of the interactions. nih.govnih.gov For example, in a study of novel acetylcholinesterase inhibitors based on a hydroxypyridin-4-one scaffold, MD simulations revealed that the average Root Mean Square Deviation (RMSD) of a promising compound was low (2.25 Å), indicating minimal structural changes and a stable binding pose in the active site. nih.govresearchgate.net Similarly, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors confirmed the stability of the ligand-receptor complexes and helped validate the 3D-QSAR models. nih.gov This technique is critical for confirming that the interactions predicted by docking are maintained over time in a dynamic, solvated environment.

De Novo Design and Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening and de novo design are powerful chemoinformatic tools for discovering novel ligands. Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This can be done based on the ligand's similarity to a known active compound or by docking the entire library into the target's binding site.

An innovative, pre-competitive virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, demonstrating the power of this approach to rapidly expand a hit chemotype and improve antiparasitic activity. nih.gov This highlights how a scaffold similar to the pyridine core of this compound can be the starting point for discovering new therapeutic agents. By screening databases like ZINC and natural product libraries against a pharmacophore model, researchers can identify novel compounds with high fitness scores for a target like 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com These hits can then be prioritized for synthesis and biological testing.

ADME Prediction and Pharmacokinetic Modeling for In Silico Optimization

A crucial aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction and pharmacokinetic modeling allow for the early assessment of a compound's drug-likeness, helping to identify potential liabilities before committing to costly experimental studies.

For derivatives of the 1-(3-Chloropyridin-2-yl)piperidine scaffold, ADMET (ADME and Toxicity) prediction has been a key part of the design process. researchgate.net In the development of TRPV1 antagonists, computational tools were used to assess the pharmacokinetic properties and toxicity of newly designed compounds. researchgate.net This is particularly important for this class of compounds, as the lead compound BCTC, despite its efficacy, had an unsatisfactory pharmacokinetic profile. nih.gov In silico models can predict properties like gastrointestinal absorption and blood-brain barrier permeability. nih.gov For example, a promising acetylcholinesterase inhibitor was predicted to be absorbed across the GI tract and to permeate the blood-brain barrier, although it was also identified as a potential P-glycoprotein (P-gp) substrate. nih.gov

| Compound Class | Predicted Property | Finding/Prediction | Reference |

|---|---|---|---|

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC) Analogs | Pharmacokinetics | Lead compound had unsatisfactory pharmacokinetic profile, necessitating design of new analogs. | nih.gov |

| Hydroxypyridin-4-one Derivatives | Absorption/Distribution | Predicted to be absorbed via GI tract and can permeate the blood-brain barrier. Potential P-gp substrate. | nih.gov |

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) | Bioavailability/Half-life | Orally bioavailable in rats with a plasma half-life of ~1 hour and significant CNS penetration. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, DFT provides deep insights into a molecule's intrinsic chemical behavior.

DFT calculations have been performed on various molecules containing pyridine and piperidine rings to analyze their vibrational spectra, molecular structure, and reactivity. researchgate.netnih.gov For instance, DFT studies using the B3LYP functional can determine the optimized geometry and predict spectroscopic properties (IR, Raman, NMR), which can then be compared with experimental data for validation. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to understand charge transfer within the molecule and its kinetic stability. The electrostatic potential surface visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack, which is fundamental for understanding reactivity and intermolecular interactions. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) |

| ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one |

| 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile |

| 2-chloropyridine |

| 1-(quinolin-3-yl)piperidin-2-ol |

| 1-(4-chlorobenzhydryl) piperazine (B1678402) |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine |

Emerging Research Avenues and Therapeutic Applications

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. The aminopiperidine scaffold is a common feature in molecules designed to interact with various biological targets. For instance, derivatives of 4-aminopiperidine (B84694) have been explored as inhibitors of enzymes like kinases and as ligands for G-protein coupled receptors. The development of 1-(3-Chloropyridin-2-YL)piperidin-4-amine as a chemical probe would necessitate its synthesis and subsequent screening against a panel of biological targets to identify specific interactions. Without such empirical data, its utility as a selective chemical probe remains undetermined.

Potential in Multitargeted Drug Design and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is a growing area of interest for treating complex diseases. The 3-chloropyridinyl-piperidine scaffold is present in compounds that have been investigated for a variety of pharmacological effects. However, there are no specific studies on this compound that detail its activity across multiple targets. To explore its polypharmacological potential, extensive kinase profiling, receptor binding assays, and other broad screening approaches would be required.

Strategies for Overcoming Cellular and Pharmacological Resistance Mechanisms (e.g., P-glycoprotein efflux)

Multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), is a major challenge in cancer therapy. nih.gov Some piperidine-containing compounds have been investigated as P-gp modulators. nih.govresearchgate.netmednews.care These compounds can act as inhibitors or substrates of P-gp, thereby affecting the intracellular concentration of other drugs. The potential of this compound to overcome P-gp mediated efflux would need to be evaluated through specific in vitro assays, such as rhodamine 123 or calcein-AM efflux assays, in P-gp overexpressing cell lines. Currently, no such data for this specific compound is publicly available.

常见问题

What are common synthetic strategies for preparing 1-(3-Chloropyridin-2-yl)piperidin-4-amine and its derivatives?

Basic

The synthesis typically involves coupling reactions between chloropyridine and piperidin-4-amine precursors under controlled conditions. For example, nucleophilic substitution or reductive amination can be employed to introduce the chloropyridinyl moiety. Key steps include using catalysts like copper(I) bromide (for cross-coupling) and optimizing reaction solvents (e.g., dimethyl sulfoxide or dichloromethane). Purification often utilizes reverse-phase HPLC with acetonitrile/water mobile phases or column chromatography with gradients such as ethyl acetate/hexane .

How can the purity of this compound be assessed during synthesis?

Basic

Purity analysis is critical and can be performed via reverse-phase HPLC using columns like Newcrom R1. Mobile phases often combine acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). LC-MS is recommended for structural confirmation, where fragmentation patterns and exact mass (e.g., m/z 214.046) validate molecular identity. For intermediates, thin-layer chromatography (TLC) with ethanol-dichloromethane eluents provides rapid purity checks .

What spectroscopic and computational methods are used to elucidate the oxidation mechanism of piperidin-4-amine derivatives?

Advanced

UV-Vis spectroscopy at 525 nm tracks permanganate ion (MnO₄⁻) consumption during oxidation, revealing pseudo-first-order kinetics. Density functional theory (DFT) analyzes frontier molecular orbitals (FMOs) to identify reactive sites and intermediates. For example, DFT studies on 1-[(4-chlorophenyl)methyl]piperidin-4-amine confirmed the stability of oxidative products like L-alanine and chlorobenzene. Kinetic parameters (ΔH‡, ΔG‡) are derived from Arrhenius plots and Eyring equations .

How can reaction kinetics and activation parameters be determined for the oxidation of this compound derivatives?

Advanced

Under pseudo-first-order conditions, the rate constant (kobs) is measured by varying substrate, oxidant (e.g., KMnO₄), and catalyst (e.g., Ru(III)) concentrations. Stoichiometry (1:4 substrate:oxidant ratio) is confirmed via titration. Activation energy (Ea) is calculated using the Arrhenius equation, while ΔH‡ and ΔS‡ are derived from Eyring plots. For example, Ru(III)-catalyzed oxidation showed ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/K·mol, indicating a structured transition state .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Avoid exposure to moisture or strong oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Safety data sheets (SDS) for related piperidin-4-amine derivatives recommend emergency washing and respiratory protection if dust forms .

How does the introduction of a chloropyridinyl group affect the biological activity of piperidin-4-amine derivatives?

Advanced

The chloropyridinyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. In vitro studies on similar derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans. Molecular docking reveals interactions with enzyme active sites (e.g., fungal cytochrome P450). Structure-activity relationship (SAR) studies suggest chlorine’s electron-withdrawing effect stabilizes target binding .

What are the recommended storage conditions for this compound to ensure stability?

Basic

Store in amber glass vials at −20°C under argon to prevent degradation. Avoid prolonged exposure to light or humidity. For short-term use, refrigeration (2–8°C) in desiccators is acceptable. Stability tests on analogous compounds show <5% decomposition over six months under these conditions .

What role do catalysts like ruthenium(III) chloride play in the oxidation reactions of piperidin-4-amine derivatives?

Advanced

Ru(III) acts as a redox mediator, accelerating electron transfer between MnO₄⁻ and the substrate. In alkaline media, Ru(III) forms RuO₄⁻ intermediates, enabling outer-sphere mechanisms where MnO₄⁻ oxidizes the amine group. Catalytic cycles involve Ru(III)/Ru(VII) interconversion, reducing activation energy by 30–40% compared to uncatalyzed reactions .

What chromatographic techniques are effective in isolating this compound from reaction mixtures?

Basic

Reverse-phase HPLC with C18 columns (e.g., Newcrom R1) achieves baseline separation using gradients of acetonitrile/water + 0.1% formic acid. For crude mixtures, silica gel chromatography with dichloromethane/methanol (95:5) elutes the product. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .

How can density functional theory (DFT) be applied to study the reaction pathways of piperidin-4-amine derivatives?

Advanced

DFT calculates electron density maps and Fukui indices to predict nucleophilic/electrophilic sites. For oxidation studies, geometry optimization of intermediates (e.g., MnO₄⁻-substrate complexes) validates proposed mechanisms. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to match experimental absorbance peaks. In Ru(III)-catalyzed reactions, DFT confirmed a six-membered transition state with ΔG = 75 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。